molecular formula C11H11F3N4 B1421676 6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1242267-97-5

6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

カタログ番号: B1421676
CAS番号: 1242267-97-5
分子量: 256.23 g/mol
InChIキー: IRESGWSVTJCIGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine represents a potent and selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenesis. This compound, referenced in scientific literature as a top-performing candidate from a series of 1H-pyrazolo[3,4-b]pyridine derivatives, exhibits exceptional inhibitory activity with a reported IC50 value of 0.2 nM against TBK1 . Its primary research value lies in dissecting the TBK1 signaling pathway, which plays a vital role in coordinating responses through stimulator of interferon genes (STING), Toll-like receptors (TLRs), and RIG-I like receptors (RLRs) . By effectively inhibiting TBK1, this compound suppresses the phosphorylation and nuclear translocation of interferon regulatory factors (IRF3/7), thereby blocking the production of type I interferon and other pro-inflammatory genes in stimulated immune cells such as THP-1 and RAW264.7 cells . Furthermore, this inhibitor has demonstrated broad-spectrum, micromolar-range antiproliferative effects across various cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic (Panc0504) cancers, making it an invaluable lead compound for exploratory research in immune-oncology, autoimmune diseases, and cancer biology .

特性

IUPAC Name

6-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c1-18-10-8(9(15)17-18)6(11(12,13)14)4-7(16-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRESGWSVTJCIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142295
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-97-5
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a member of the pyrazolo[3,4-b]pyridine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₁H₁₁F₃N₄
  • Molecular Weight : 256.23 g/mol
  • Melting Point : 114–116 °C
  • CAS Number : 1242267-97-5

Biological Activity Overview

The biological activities of pyrazolo[3,4-b]pyridines are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific compound under discussion has shown promise in several areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar scaffolds inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity .
  • Another study highlighted the selective inhibition of cellular proliferation in various human tumor cell lines, including HeLa and HCT116 .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in pathological processes:

  • It has been reported to act as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain sensitization and learning/memory signaling processes . The compound demonstrated low micromolar potency in inhibiting AC1 activity.

Synthesis and Structure

The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by functionalization at various positions. Notably:

  • The synthesis pathways often utilize starting materials such as aminopyrazoles and electrophilic compounds to construct the desired heterocyclic framework .

Case Studies and Research Findings

Several studies have characterized the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerPotent inhibition of CDK2 (IC50 = 0.36 µM) and CDK9 (IC50 = 1.8 µM)
Enzyme InhibitionLow micromolar potency against AC1; potential for chronic pain treatment
General BioactivityExhibits selective inhibition across various cancer cell lines

科学的研究の応用

Overview

6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C₁₁H₁₁F₃N₄, and it has a molecular weight of 256.23 g/mol. This compound is primarily studied for its potential applications in cancer treatment and enzyme inhibition.

Anticancer Properties

Research has indicated that pyrazolo[3,4-b]pyridines, including this compound, exhibit significant anticancer properties:

  • Cyclin-dependent Kinase Inhibition : Studies have shown that compounds with similar structures inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The specific compound demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity against these targets .
  • Cell Proliferation Inhibition : The compound has been reported to selectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116. This suggests its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in pathological processes:

  • Adenylyl Cyclase Type 1 Inhibition : It acts as an inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization and learning/memory signaling processes. The compound exhibited low micromolar potency in inhibiting AC1 activity, highlighting its potential utility in pain management.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : The synthesis often begins with aminopyrazoles and electrophilic compounds to construct the desired heterocyclic framework. This approach allows for functionalization at various positions on the pyrazole ring, enabling the introduction of the cyclopropyl and trifluoromethyl groups.

Case Studies and Research Findings

Several studies have characterized the biological activity of this compound:

Study Focus Findings
Anticancer ActivityInhibition of CDK2 (IC50 = 0.36 µM) and CDK9 (IC50 = 1.8 µM)
Cellular ProliferationSelective inhibition in HeLa and HCT116 cell lines
Enzyme InhibitionLow micromolar potency against AC1

類似化合物との比較

Position 1 (N1):

  • Target compound : 1-Methyl group.
  • Compound 19 (): 1-Phenyl group.
  • APcK110 (): Unsubstituted (1H). Lack of substitution may reduce metabolic stability compared to alkylated analogs.

Position 4:

  • Target compound : 4-Trifluoromethyl (CF₃). The CF₃ group enhances electron-withdrawing effects and lipophilicity, favoring membrane permeability .
  • Compound 8 (): 4-Thiophene. Heteroaryl groups like thiophene may modulate π-π stacking interactions in kinase binding pockets.

Position 6:

  • Target compound : 6-Cyclopropyl. The cyclopropane ring introduces rigidity and may optimize steric fit in hydrophobic protein pockets.
  • APcK110 (): 6-(3,5-Dimethoxyphenyl).
  • Compound 1 (): 6-Phenyl. Simpler aryl substitution but lacks the strain-induced effects of cyclopropane.

Position 3 (Amino Group):

  • Target compound: Free 3-amino group. Essential for hydrogen-bonding interactions, as shown in tubulin polymerization inhibitors .
  • Compound 7 derivatives (): 3-Amino linked to N-(3,4,5-trimethoxyphenyl). The trimethoxyphenyl moiety enhances antiproliferative activity but reduces selectivity due to increased hydrophobicity.

Key Findings from SAR Studies

3-Amino Group Necessity: Derivatives lacking the 3-amino group (e.g., acylated or alkylated analogs) show significantly reduced antiproliferative activity, emphasizing its role in target engagement .

Trifluoromethyl Advantage : CF₃ at position 4 improves metabolic stability and binding affinity compared to halogens or alkyl groups .

N1 Substitution : Methyl or small alkyl groups at N1 balance metabolic stability and solubility better than bulky aryl substituents .

6-Substituent Flexibility : Cyclopropyl (target) vs. aryl (APcK110) substitutions suggest tunability for steric complementarity in diverse targets .

準備方法

Core Scaffold Construction

The core pyrazolo[3,4-b]pyridine ring system is typically assembled via cyclization reactions involving heterocyclic precursors. A common route involves:

  • Condensation of suitably substituted pyridine derivatives with hydrazines or hydrazide intermediates.
  • Cyclization under acidic or basic conditions to form the fused heterocyclic framework.

Research Findings:

  • Patent US8598361B2 describes a process where a precursor heterocyclic compound undergoes cyclization with suitable reagents to form the core scaffold, utilizing acid catalysis or thermal conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position is introduced via electrophilic trifluoromethylation:

  • Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Catalyzed by copper or iron catalysts to facilitate the transfer.

Research Findings:

  • Trifluoromethylation is achieved through reagents like trifluoromethyl iodide in the presence of copper catalysts, under mild conditions, as outlined in various synthetic protocols.

Cyclopropyl Group Installation

The cyclopropyl moiety at the 6-position is typically introduced through:

  • Cyclopropylation of suitable heteroaryl intermediates.
  • Use of cyclopropylmetal reagents (e.g., cyclopropylmagnesium bromide) or cyclopropyl halides in nucleophilic substitution reactions.

Research Findings:

  • Patent US8598361B2 mentions the use of cyclopropyl halides reacted with nucleophilic centers on the heterocyclic core under controlled conditions, often employing transition metal catalysis.

Amine Functionalization at Position 3

The final step involves amination at the 3-position:

  • Nucleophilic substitution with ammonia or amine derivatives.
  • Use of ammonia in the presence of catalysts such as palladium or nickel under hydrogenation conditions.

Research Findings:

  • The patent details a reductive amination process, where intermediates are treated with ammonia or primary amines under catalytic hydrogenation to afford the amino group at the desired position.

Representative Data Table of Preparation Methods

Step Reagents/Conditions Key Features References
Core scaffold formation Hydrazine derivatives, acid catalysis Cyclization of heterocyclic precursors US8598361B2
Trifluoromethylation Trifluoromethyl iodide, Cu catalyst Electrophilic trifluoromethylation Patent data
Cyclopropylation Cyclopropyl halides, transition metals Nucleophilic substitution US8598361B2
Amine introduction Ammonia, Pd/Ni catalysis Reductive amination Patent US8598361B2

Additional Considerations

  • Reaction Conditions: Typically performed under inert atmospheres (nitrogen or argon) to prevent side reactions.
  • Temperature Range: Cyclization and functionalization steps often occur between 80°C to 150°C.
  • Purification: Crystallization and chromatography are employed to isolate the final compound with high purity (>98%).

Q & A

Q. Table 1. Synthetic Optimization for Cyclopropane Integration

ConditionYield (%)Purity (%)Key Observations
CuBr/Cs₂CO₃/DMSO17.995Low yield, minor byproducts
Pd/C/K₃PO₄/DMF42.398Improved efficiency, higher cost

Q. Table 2. Anticancer Activity of Selected Derivatives

CompoundHeLa IC₅₀ (μM)MCF7 IC₅₀ (μM)Target Kinase
6i 2.13.8MELK
6m 5.41.9CDK8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。